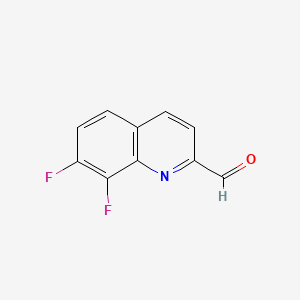

4-Fluoropyridin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

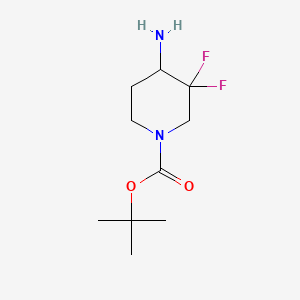

“4-Fluoropyridin-3-ol” is a chemical compound with the molecular formula C5H4FNO . It has an average mass of 113.090 Da and a monoisotopic mass of 113.027695 Da .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 4-Fluoropyridin-3-ol, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Molecular Structure Analysis

The molecular structure of 4-Fluoropyridin-3-ol consists of 5 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .

Physical And Chemical Properties Analysis

4-Fluoropyridin-3-ol has a density of 1.3±0.1 g/cm3, a boiling point of 289.4±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 55.0±3.0 kJ/mol and a flash point of 128.9±21.8 °C .

科学的研究の応用

1. Synthesis of Fluorinated Pyridines

- Application Summary: Fluoropyridines, including 4-Fluoropyridin-3-ol, are used in the synthesis of various organic compounds due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .

- Results or Outcomes: The synthesis of these compounds has led to the development of new agricultural products with improved physical, biological, and environmental properties .

2. Reactions with Pentafluoro- and Pentachloropyridines

- Application Summary: Pyridinols, including 4-Fluoropyridin-3-ol, react with pentafluoro- and pentachloropyridines . These reactions are used in the synthesis of novel families of polysubstituted heterocycles with useful biological properties and pharmaceutical applications .

- Methods of Application: Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

- Results or Outcomes: The reactions of these compounds have led to the synthesis of a wide range of polyfunctional pyridine derivatives and macrocycles .

3. Selective Electrochemical Synthesis

- Application Summary: 4-Fluoropyridine can be obtained through the selective anodic fluorination of pyridine .

- Methods of Application: This process uses a conventional Et3N’3HF as both supporting electrolyte and the fluorine source .

- Results or Outcomes: The result of anodic fluorination of pyridine is summarized in Scheme 1 .

4. Synthesis of F18 Substituted Pyridines

- Application Summary: 4-Fluoropyridin-3-ol can be used in the synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the substitution of a hydrogen atom in the pyridine ring with an F18 isotope .

- Results or Outcomes: The F18 substituted pyridines can be used as potential imaging agents for various biological applications .

5. Pharmacokinetics and Druglikeness

- Application Summary: 4-Fluoropyridin-3-ol may have potential applications in pharmacokinetics and druglikeness studies .

- Methods of Application: The specific methods of application are not detailed in the source, but it typically involves the study of the absorption, distribution, metabolism, and excretion (ADME) of the compound .

- Results or Outcomes: The outcomes of these studies can provide valuable information about the potential therapeutic uses of 4-Fluoropyridin-3-ol .

6. Synthesis of Polyfunctional Pyridine Derivatives

- Application Summary: 4-Fluoropyridin-3-ol can be used in the synthesis of polyfunctional pyridine derivatives .

- Methods of Application: The specific methods of synthesis are not detailed in the source, but it typically involves various organic reactions .

- Results or Outcomes: The polyfunctional pyridine derivatives can have a wide range of applications in various fields, including medicinal chemistry .

7. Synthesis of Fluorinated Pyridines

- Application Summary: 4-Fluoropyridin-3-ol can be used in the synthesis of various fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties .

- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results or Outcomes: The synthesis of these compounds has led to the development of new agricultural products with improved physical, biological, and environmental properties .

8. Pharmacokinetics and Druglikeness

- Application Summary: 4-Fluoropyridin-3-ol may have potential applications in pharmacokinetics and druglikeness studies .

- Methods of Application: The specific methods of application are not detailed in the source, but it typically involves the study of the absorption, distribution, metabolism, and excretion (ADME) of the compound .

- Results or Outcomes: The outcomes of these studies can provide valuable information about the potential therapeutic uses of 4-Fluoropyridin-3-ol .

9. Synthesis of Polyfunctional Pyridine Derivatives

- Application Summary: 4-Fluoropyridin-3-ol can be used in the synthesis of polyfunctional pyridine derivatives .

- Methods of Application: The specific methods of synthesis are not detailed in the source, but it typically involves various organic reactions .

- Results or Outcomes: The polyfunctional pyridine derivatives can have a wide range of applications in various fields, including medicinal chemistry .

特性

IUPAC Name |

4-fluoropyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-1-2-7-3-5(4)8/h1-3,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRZHKUAOGGIPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704434 |

Source

|

| Record name | 4-Fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoropyridin-3-ol | |

CAS RN |

1060804-45-6 |

Source

|

| Record name | 4-Fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)